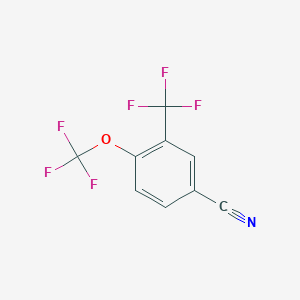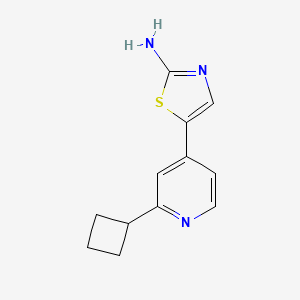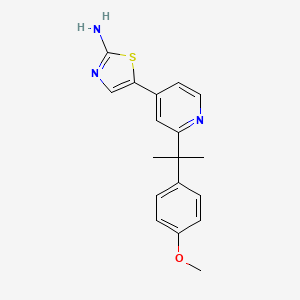
5-(2-(2-(4-甲氧基苯基)丙烷-2-基)吡啶-4-基)噻唑-2-胺
描述
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a methoxyphenyl group
科学研究应用
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
准备方法
The synthesis of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.
Introduction of the Methoxyphenyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is attached to the pyridine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
化学反应分析
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced derivatives and substituted analogs of the original compound.
作用机制
The mechanism of action of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
相似化合物的比较
Similar compounds to 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine include:
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-2-thiazolamine: This compound shares the thiazole and pyridine rings but differs in the substituents attached to these rings.
2-Thiazolamine, 4-Methyl-5-(2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl): Another similar compound with variations in the substituents, affecting its chemical and biological properties.
属性
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-18(2,13-4-6-14(22-3)7-5-13)16-10-12(8-9-20-16)15-11-21-17(19)23-15/h4-11H,1-3H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCFWBWZCANCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)C3=CN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


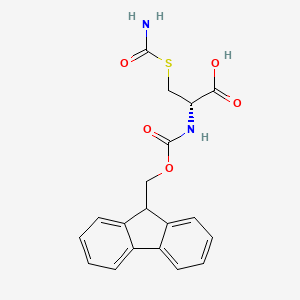
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)
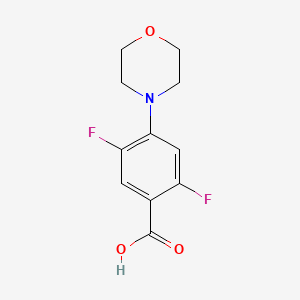


![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
